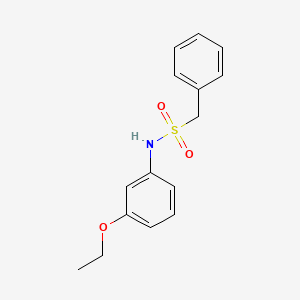
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPM belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, EPM has been found to exhibit unique properties that make it a promising candidate for various applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is not fully understood. However, it is believed that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to induce apoptosis in cancer cells by activating specific signaling pathways. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the pH of cancer cells, thereby inhibiting their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit potent anticancer activity against various types of cancer cells. However, one of the limitations of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit toxicity at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. One of the most promising avenues is the development of new drugs based on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. Researchers are currently exploring various modifications to the structure of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide to improve its solubility and reduce its toxicity. Additionally, researchers are investigating the potential of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide represents a promising area of research that has the potential to lead to the development of new drugs for a variety of applications.
Métodos De Síntesis
The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 3-ethoxyaniline with benzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various therapeutic properties, making it a promising candidate for the development of new drugs. One of the most significant applications of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. Studies have shown that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that is overexpressed in various types of cancer cells.
Propiedades
IUPAC Name |
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-15-10-6-9-14(11-15)16-20(17,18)12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPMADBELYVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

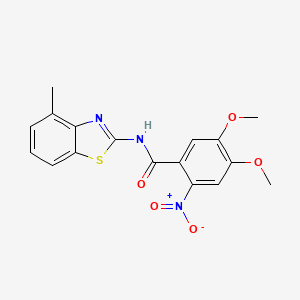
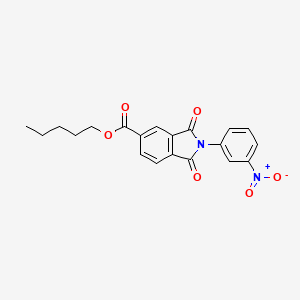
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
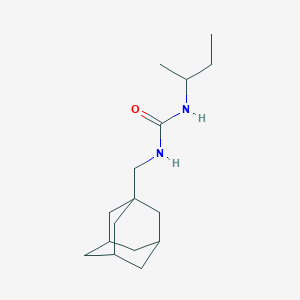
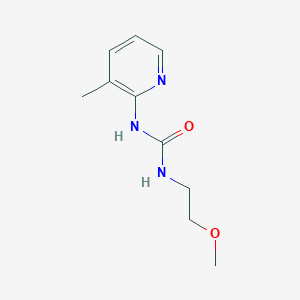
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)
![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)
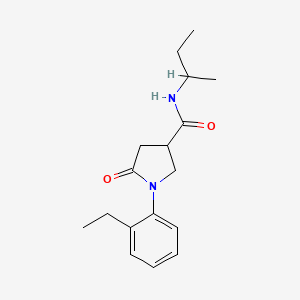
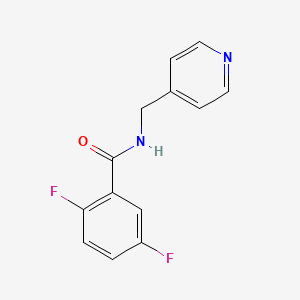
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)